molecular formula C8H10N2O2 B8013192 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid

1-Cyclobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B8013192
M. Wt: 166.18 g/mol
InChI Key: KUDYEOIZWVXOTA-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Cyclobutyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-Phenyl-1H-pyrazole-3-carboxylic acid: Contains a phenyl group instead of a cyclobutyl group.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a cyclobutyl group.

Uniqueness

1-Cyclobutyl-1H-pyrazole-3-carboxylic acid is unique due to its cyclobutyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-cyclobutylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDYEOIZWVXOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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